molecular formula C15H13ClFNO B299915 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Cat. No. B299915
M. Wt: 277.72 g/mol
InChI Key: DQXIMCFHFCYQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, also known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CFM-2 is a member of the benzamide family, which is known for its diverse range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is believed to contribute to the neuroprotective effects of 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide.
Biochemical and Physiological Effects:
3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in vitro and in animal models of neurodegeneration. 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has been shown to inhibit the activity of COX-2 and AChE, which are involved in the production of inflammatory mediators and the breakdown of acetylcholine, respectively.

Advantages and Limitations for Lab Experiments

3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in animal models, and its mechanism of action is well understood. However, 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its effects in humans are not well understood, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its effects on other inflammatory mediators, such as cytokines. Additionally, the development of more water-soluble analogs of 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide could improve its potential for clinical applications.
Conclusion:
In conclusion, 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain, as well as neuroprotective effects in vitro and in animal models of neurodegeneration. 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, including investigating its potential use in the treatment of neurodegenerative diseases and developing more water-soluble analogs.

Synthesis Methods

3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the conversion of 2-fluoro-5-methylphenylamine to 3-chloro-4-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-fluoro-5-methylphenylamine to give 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. The purity of 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide can be improved using various purification techniques such as column chromatography.

Scientific Research Applications

3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties in animal models of inflammation and pain. 3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in vitro and in animal models of neurodegeneration.

properties

Product Name

3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Molecular Formula

C15H13ClFNO

Molecular Weight

277.72 g/mol

IUPAC Name

3-chloro-N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

InChI

InChI=1S/C15H13ClFNO/c1-9-3-6-13(17)14(7-9)18-15(19)11-5-4-10(2)12(16)8-11/h3-8H,1-2H3,(H,18,19)

InChI Key

DQXIMCFHFCYQID-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=C(C=C2)C)Cl

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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